5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
Synthesis Analysis
Benzimidazoles can be synthesized through several methods1. One common method is the reaction of o-phenylenediamine with a carboxylic acid1. The specific synthesis route for “5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one” would depend on the specific substituents and their positions on the benzimidazole ring1.Molecular Structure Analysis
The molecular structure of benzimidazoles consists of a fused ring system with a benzene ring and an imidazole ring1. The specific structure of “5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one” would include additional substituents at the 5-position (methoxy group) and 1,3-positions (methyl groups) of the benzimidazole ring.
Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the specific substituents present1. The reactivity of “5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one” would be influenced by the electron-donating methoxy and methyl groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazoles depend on their specific substituents. Generally, benzimidazoles are stable compounds. They may exhibit varying degrees of solubility in water and organic solvents, depending on the nature of the substituents3.Scientific Research Applications
Quantum Mechanical and Spectroscopic Studies
The compound has been studied for its molecular structure, spectroscopic characteristics, and thermodynamic properties using Density Functional Theory (DFT). Parameters like dipole moment, polarizability, and hyperpolarizability have been calculated, providing insights into its electronic properties and potential applications in quantum mechanics and spectroscopy (Pandey, Muthu, & Gowda, 2017).
Herbicide Analysis
Research includes the synthesis of dimethyl derivatives of this compound for use in gas chromatographic methods, aiding in the trace level analysis of imidazolinone herbicides in various matrices such as water, soil, and soybeans (Anisuzzaman et al., 2000).
Corrosion Inhibition
A study on imidazole derivatives, including those with methoxy groups, focused on their potential as corrosion inhibitors for mild steel in acidic solutions. The research explored their efficiency using various methods, suggesting applications in materials science and corrosion prevention (Prashanth et al., 2021).
Carbon Nanotube Doping
This compound has been used to dope single-walled carbon nanotubes, enhancing their air stability and electronic properties. The formation of a stable complex between the cationic dopant and anionic SWCNTs is considered key to preventing oxidation, indicating applications in nanotechnology and materials science (Nakashima, Nakashima, & Fujigaya, 2017).
Conformational Analysis and Quantum Descriptors
The conformational analysis and quantum descriptors of imidazole derivatives, including this compound, have been studied using experimental and computational methods. The research aimed at understanding the interactions of these compounds with other molecules and their potential applications in chemistry and pharmacology (Kumar et al., 2020).
Safety And Hazards
The safety and hazards associated with benzimidazoles depend on their specific structure. Some benzimidazoles are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be hazardous. It’s important to handle all chemicals with appropriate safety precautions2.
Future Directions
Benzimidazoles continue to be an area of active research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective benzimidazole-based drugs14.
Please note that this is a general analysis based on the class of compounds that “5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one” belongs to. For a comprehensive analysis of this specific compound, more detailed information or experimental data would be needed.
properties
IUPAC Name |
5-methoxy-1,3-dimethylbenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-8-5-4-7(14-3)6-9(8)12(2)10(11)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQJOZYMYDAMHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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